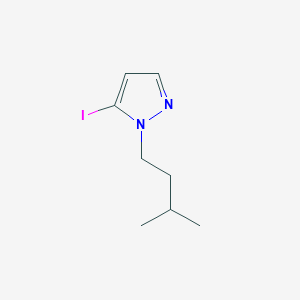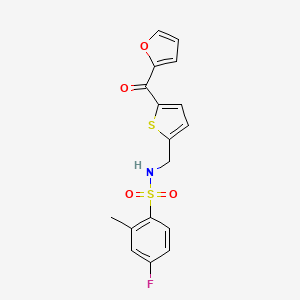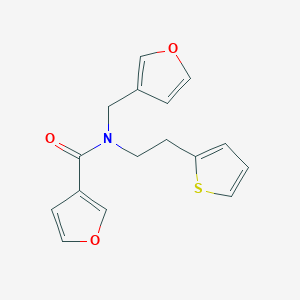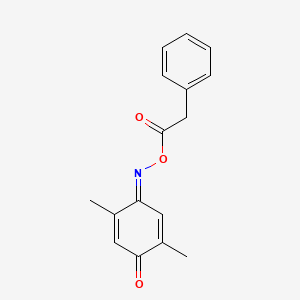
5-碘-1-(3-甲基丁基)-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-1-(3-methylbutyl)-1H-pyrazole: is a heterocyclic organic compound containing iodine, a pyrazole ring, and a 3-methylbutyl substituent
科学研究应用
Chemistry: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its pyrazole ring is a common motif in many biologically active compounds, including anti-inflammatory and anticancer agents.
Industry: In the material science industry, this compound can be used in the synthesis of novel materials with specific electronic or optical properties. Its iodine content can also make it useful in radiographic imaging agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the electrophilic substitution reaction where iodine is introduced into the pyrazole ring. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an appropriate solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbutyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent, potentially converting it to a hydrogen or other substituents.
Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This can lead to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the 3-methylbutyl side chain.
Reduction: Deiodinated pyrazole or other reduced derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
作用机制
The mechanism of action of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a role in the compound’s binding affinity and specificity towards its target.
相似化合物的比较
- 5-Iodo-1-methyl-4-(3-methylbutyl)-1H-1,2,3-triazole
- 5-Iodo-1-(3-methylbutyl)-1H-indazole
- 5-Iodo-1-(3-methylbutyl)-1H-pyrazole-4-sulfonyl chloride
Uniqueness: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
IUPAC Name |
5-iodo-1-(3-methylbutyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOBGENUTOVLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CC=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2355727.png)

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]oxirane-2-carboxamide](/img/structure/B2355730.png)

![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2355737.png)
![(2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)


![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2355742.png)
![8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2355744.png)

